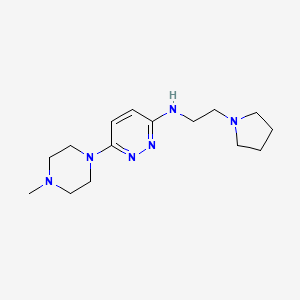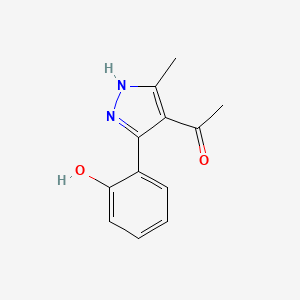
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .
Chemical Reactions Analysis
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and biological activities.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethanone: This compound has the hydroxy group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104248-20-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14) |
InChI Key |
JFDVFGFMHCVNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


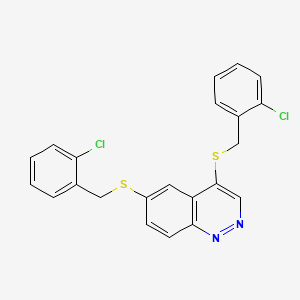


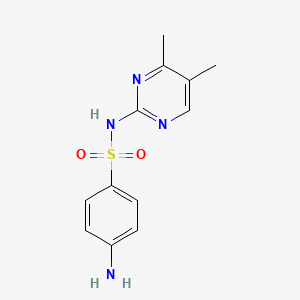

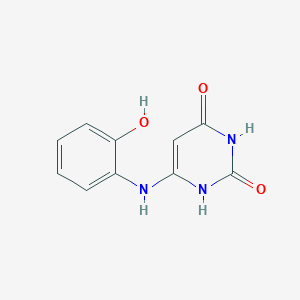
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
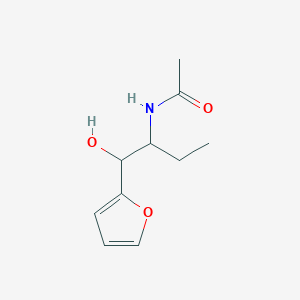
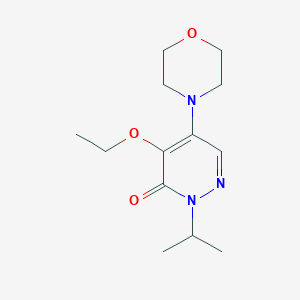
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
